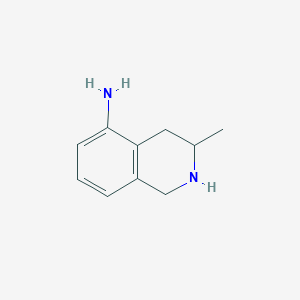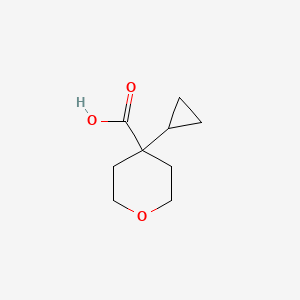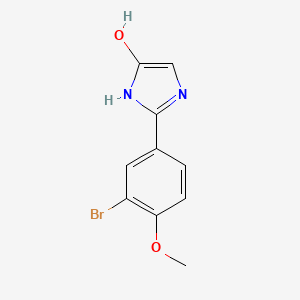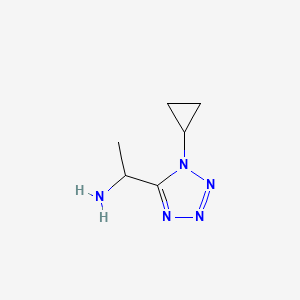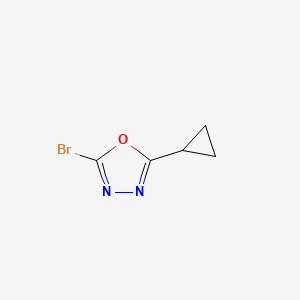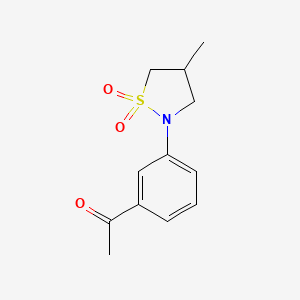
2-(3-乙酰基苯基)-4-甲基-1,2-噻唑烷-1,1-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a derivative of thiazolidinedione and acetylphenyl groups. Thiazolidinediones are a class of compounds that contain a five-membered C3NS ring. They are used in medicine due to their antidiabetic effects . The acetylphenyl group is a common moiety in organic chemistry and can contribute to the bioactivity of the compound .
Synthesis Analysis
While specific synthesis methods for this compound are not available, isothiocyanates, which are structurally similar, can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . Another method involves the use of amines and thiophosgene .Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography . Computational methods, such as DFT/B3LYP, can also be used to predict the molecular structure .Chemical Reactions Analysis
Isocyanates, which are similar to this compound, are known to be reactive electrophiles. They can react with a variety of nucleophiles including alcohols, amines, and even water .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, 3-Acetylphenyl acetate, a compound with a similar acetylphenyl group, has a density of 1.1±0.1 g/cm3, a boiling point of 279.4±23.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .科学研究应用
生物潜力和合成发展
1,3-噻唑烷-4-酮,包括类似于2-(3-乙酰基苯基)-4-甲基-1,2-噻唑烷-1,1-二酮结构的化合物,在各种研究中展现出显著的生物潜力。它们的历史合成可以追溯到19世纪中叶,随着进展,衍生出多样化的功能化类似物,如格列酮和罗丹啉,展示出药理学重要性。这些化合物已在商业制药中找到应用,因为它们对不同疾病的潜在活性。合成方法学已演变为包括绿色化学原则,突显了它们发展中的环境意识 (Santos, Silva, & Jones, 2018)。
基于罗丹啉的药物发现
罗丹啉,一个密切相关的化合物,已被探索其众多生物活性。尽管与蛋白质可能的非特异性相互作用有关,基于罗丹啉的化合物由于其广泛的生物活性已成为广泛药物发现工作的一部分。这种探索有助于理解类似噻唑烷衍生物对靶标调节的分子机制 (Tomašič & Mašič, 2012)。
PPARγ激动剂用于代谢性疾病
与2-(3-乙酰基苯基)-4-甲基-1,2-噻唑烷-1,1-二酮结构相关的噻唑烷-2,4-二酮(格列酮)类已被确定为2型糖尿病治疗中抗高血糖药物的主要分子靶标。这强调了该化合物在开发新型PPARγ药效团中的相关性,表明其在超越糖尿病的代谢性疾病中的潜力 (Rami & Smith, 2000)。
PTP 1B抑制和TZDs
共享核心结构相似性的噻唑烷二酮(TZDs)已被研究作为PTP 1B抑制剂,为通过胰岛素抵抗调节管理2型糖尿病(T2DM)提供见解。这突显了该化合物在设计分子以针对特定靶点治疗或管理各种疾病,包括T2DM的效用 (Verma, Yadav, & Thareja, 2019)。
抗癌和抗微生物应用
对包括与2-(3-乙酰基苯基)-4-甲基-1,2-噻唑烷-1,1-二酮结构相关的噻唑烷衍生物的探索揭示了它们在抗癌和抗微生物应用中的潜力。由各种生物性质驱动的治疗和药理活性突显了它们在新药候选开发中的价值 (Sahiba et al., 2020)。
作用机制
Target of Action
It’s known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Related compounds, such as oximes and hydrazones, are known to react with aldehydes and ketones . The nitrogen acts as a nucleophile, competing with oxygen. The reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Related compounds, such as indole derivatives, are known to influence a variety of biological activities . Additionally, compounds that affect the acetyl CoA pathway have been studied for their impact on various metabolic processes .
Pharmacokinetics
A related compound, celiprolol, a third-generation β-blocker, has been studied for its pharmacokinetic properties .
Result of Action
Related compounds, such as oximes and hydrazones, are known to undergo various chemical reactions that result in the formation of new compounds .
Action Environment
It’s known that environmental conditions can significantly impact the effectiveness of similar compounds .
安全和危害
As with any chemical compound, handling “2-(3-Acetylphenyl)-4-methyl-1,2-thiazolidine-1,1-dione” would require appropriate safety measures. For example, 3-Acetylphenyl isocyanate, a related compound, is known to be harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause respiratory irritation .
属性
IUPAC Name |
1-[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-9-7-13(17(15,16)8-9)12-5-3-4-11(6-12)10(2)14/h3-6,9H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRHCRBJGROKLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(S(=O)(=O)C1)C2=CC=CC(=C2)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
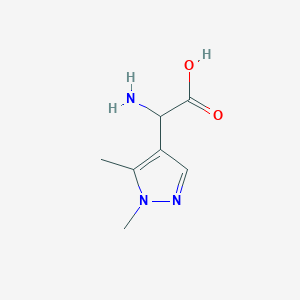


![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)
![4-[5-Bromo-6-chloro-4-(trifluoromethyl)pyridin-2-yl]morpholine](/img/structure/B1379957.png)
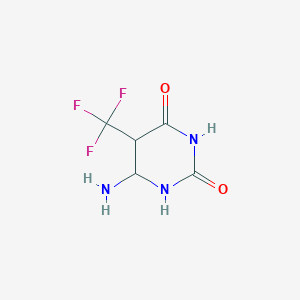
![2,9-Dioxa-6-azaspiro[4.5]decane](/img/structure/B1379959.png)
